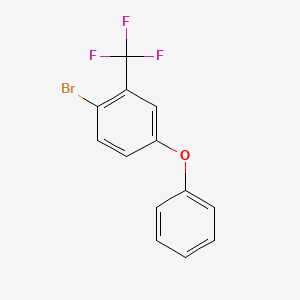
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 54846-20-7 . It has a molecular weight of 317.11 . The IUPAC name for this compound is 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is 1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Thermotropic Dendrimers
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene has been utilized in the synthesis of "Willowlike" thermotropic dendrimers, illustrating its role in constructing hyperbranched polymers with specific physical properties. The phase-transfer-catalyzed polyetherification followed by in situ alkylation showcases its application in creating materials with potential use in advanced material science and engineering (Percec et al., 1994).
Flame Retardant Decomposition Study
Its structural analogs, such as bromophenols, are studied for their thermal decomposition mechanisms, contributing to the understanding of novel brominated flame retardants. This research is crucial for developing safer and more environmentally friendly flame-retardant materials (Altarawneh & Dlugogorski, 2014).
Controlled Architecture Polymers
The chemical serves as a building block in the preparation of polymers with controlled molecular architecture. This highlights its importance in the convergent growth approach to dendritic macromolecules, enabling precise control over the properties of the resulting polymers (Hawker & Fréchet, 1990).
Radical Addition Reactions
In the context of radical addition reactions, this compound facilitates the understanding of solvent effects on bromine atom-transfer radical addition, contributing to the field of organic synthesis by providing insights into reaction mechanisms and solvent influence (Yorimitsu et al., 2001).
Aryne Route to Naphthalenes
Furthermore, it is involved in the synthesis of trifluoromethoxy naphthalenes via an aryne route, showcasing its utility in constructing complex aromatic compounds with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propiedades
IUPAC Name |
1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQRHJEKAYBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)
![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)
![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

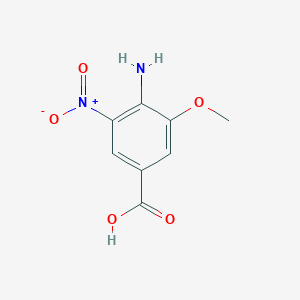
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)
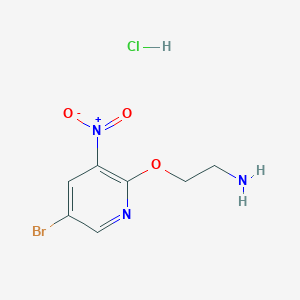
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2966279.png)
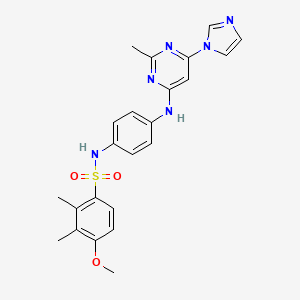
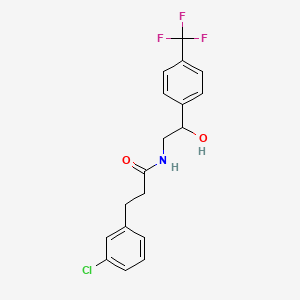
![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)